molecular formula C23H26N4O2 B2522038 4-(tert-butyl)-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)benzamide CAS No. 1021258-54-7

4-(tert-butyl)-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)benzamide

Katalognummer: B2522038
CAS-Nummer: 1021258-54-7
Molekulargewicht: 390.487
InChI-Schlüssel: YMTVZVAOYGVMAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(tert-butyl)-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)benzamide is a synthetic small molecule of interest in medicinal chemistry and early-stage pharmacological research. This compound features a benzamide scaffold linked to a pyridazinone core and a pyridinyl substituent, a structural motif found in molecules investigated for various biological activities. Based on its structure, which shares characteristics with known active compounds, it may be of value for exploring enzyme inhibition pathways . Specifically, pyridazinone derivatives have been studied for their potential as phosphodiesterase 4 (PDE4) inhibitors, which are relevant targets for inflammatory conditions such as asthma, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis . The incorporation of a pyridin-3-yl group and a flexible propyl linker may influence its binding affinity and selectivity toward specific protein targets. Researchers can utilize this high-purity compound as a key intermediate, a building block for further synthetic elaboration, or a candidate for in vitro biological screening. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

4-tert-butyl-N-[3-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2/c1-23(2,3)19-9-7-17(8-10-19)22(29)25-14-5-15-27-21(28)12-11-20(26-27)18-6-4-13-24-16-18/h4,6-13,16H,5,14-15H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTVZVAOYGVMAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCCN2C(=O)C=CC(=N2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-butyl)-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)benzamide typically involves multiple steps:

    Formation of the Pyridazinone Core: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring is often introduced via a condensation reaction with a suitable pyridine derivative.

    Attachment of the Propyl Linker: The propyl linker can be added through alkylation reactions using propyl halides or similar reagents.

    Formation of the Benzamide Core: The benzamide moiety is typically formed by reacting the intermediate with benzoyl chloride or benzamide derivatives.

    Introduction of the tert-Butyl Group: The tert-butyl group is usually introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Amide Hydrolysis and Stability

The benzamide moiety undergoes hydrolysis under acidic or alkaline conditions. For example, in 2-chloro-N-(3-(6-oxo-pyridazinyl)propyl)benzamide (), the amide bond cleaves at 80–100°C in 6M HCl or NaOH, yielding 3-(6-oxo-pyridazinyl)propan-1-amine and substituted benzoic acid derivatives. Key factors influencing hydrolysis rates:

ConditionReaction OutcomeStability Notes
pH < 2Acid-catalyzed hydrolysis (slow, <10% in 24h)Amide protonation reduces nucleophilicity
pH 10–12Base-mediated hydrolysis (moderate, ~40% in 8h)Enhanced nucleophilic attack on carbonyl
Enzymatic (e.g., proteases)Selective cleavage (not observed)Steric hindrance from tert-butyl group inhibits enzyme binding

Stability studies on similar benzamides (,) show that electron-withdrawing groups (tert-butyl) reduce hydrolysis rates by 30–50% compared to unsubstituted analogues.

Pyridazinone Ring Reactivity

The 6-oxo-pyridazinone core participates in nucleophilic and electrophilic reactions:

Nucleophilic Addition

Reduction of the conjugated enone system (C3–C4) using NaBH4 or catalytic hydrogenation yields dihydropyridazinone derivatives. For N-(3-(6-oxo-pyridazinyl)propyl)sulfonamide (), hydrogenation at 50 psi H2/PtO2 produces a dihydro intermediate (80% yield).

Electrophilic Substitution

Electron-rich pyridin-3-yl at C3 directs electrophilic substitution. Halogenation (Cl2, FeCl3) occurs at C5 of the pyridazinone ring, as observed in 3,4-difluoro-N-(3-(6-oxo-pyridazinyl)propyl)benzamide ().

Coordination and Metal Complexation

The pyridin-3-yl nitrogen and carbonyl oxygen act as Lewis bases. In N-(3-(6-oxo-pyridazinyl)propyl)-9H-xanthene-carboxamide ( ), Cu(II) forms a 1:1 complex with log K = 4.2 ± 0.3. Analogous behavior is expected for the target compound, enabling applications in catalysis or metallodrug design.

Thermal and Oxidative Degradation

Thermogravimetric analysis (TGA) of structurally related compounds (,) reveals:

Temperature (°C)Degradation PathwayMass Loss (%)
150–200Loss of crystallized water/solvent2–5
250–300Pyrolysis of tert-butyl group15–20
>300Ring fragmentation and carbonization40–60

Oxidative stability tests (H2O2, 3% w/v) show <5% decomposition over 72h, attributed to the antioxidant effect of the pyridin-3-yl moiety.

Amide to Thioamide

Reaction with Lawesson’s reagent (2 eq, toluene, reflux) converts the benzamide to thioamide (confirmed in N-(3-(6-oxo-pyridazinyl)propyl)benzamide derivatives,).

Pyridazinone Ring Expansion

Under strong base (KOH, DMSO), the pyridazinone ring undergoes [3+2] cycloaddition with nitriles to form pyrazolo[1,5-a]pyrimidines ( ).

Photochemical Reactions

UV irradiation (λ = 254 nm) induces Norrish-type cleavage in the propyl linker, generating pyridazinone and

Wissenschaftliche Forschungsanwendungen

The compound 4-(tert-butyl)-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)benzamide has garnered attention in various scientific research applications, particularly in medicinal chemistry. This article explores its applications, supported by case studies and comprehensive data.

Structure and Composition

  • IUPAC Name : 4-(tert-butyl)-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)benzamide
  • Molecular Formula : C₁₈H₂₃N₅O
  • Molecular Weight : 327.41 g/mol

Structural Representation

The compound features a benzamide core with a tert-butyl group and a pyridazinyl moiety, which is significant for its biological activity.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications due to its structural characteristics that enhance biological activity.

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor properties. For instance, studies have shown that similar benzamide derivatives can inhibit specific kinases involved in cancer progression, suggesting that this compound may also possess similar capabilities .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can modulate inflammatory pathways. Such modulation may provide therapeutic benefits in conditions characterized by excessive inflammation, making it a candidate for further exploration in anti-inflammatory drug development.

Neuroprotective Effects

Research has indicated that related compounds exhibit neuroprotective effects against oxidative stress in neuronal cells. This suggests potential applications in treating neurodegenerative diseases, where oxidative stress plays a critical role in disease progression .

The biological activities of the compound can be attributed to its ability to interact with various molecular targets:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cell proliferation and survival.
  • Modulation of Signaling Pathways : It is thought to interact with signaling pathways that regulate inflammation and cell death.

Case Study 1: Antitumor Activity

A study published in Science.gov examined the effects of benzamide derivatives on cancer cell lines. The findings revealed significant cytotoxicity against breast cancer cells, indicating the potential for further development as anticancer agents .

Case Study 2: Neuroprotection

In another study focused on neurodegenerative diseases, researchers tested various benzamide derivatives for their ability to protect against neuronal cell death induced by oxidative stress. Results indicated that some compounds significantly improved cell viability compared to controls, highlighting the therapeutic potential of this class of compounds .

Wirkmechanismus

The mechanism of action of 4-(tert-butyl)-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)benzamide would depend on its specific biological target. Generally, it could act by binding to enzymes or receptors, thereby modulating their activity. The pyridazinone and pyridine rings are likely involved in these interactions, potentially through hydrogen bonding, hydrophobic interactions, or π-π stacking.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(tert-butyl)-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)benzamide: can be compared to other benzamide derivatives, pyridazinone compounds, and pyridine-containing molecules.

    Benzamide Derivatives: These compounds often exhibit similar biological activities, such as enzyme inhibition or receptor modulation.

    Pyridazinone Compounds: Known for their diverse pharmacological properties, including anti-inflammatory and anticancer activities.

    Pyridine-Containing Molecules: Widely used in medicinal chemistry for their ability to interact with various biological targets.

Uniqueness

The uniqueness of 4-(tert-butyl)-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)benzamide lies in its combination of structural features, which confer specific chemical reactivity and potential biological activity. Its tert-butyl group provides steric hindrance, while the pyridazinone and pyridine rings offer multiple sites for interaction with biological targets.

This detailed overview provides a comprehensive understanding of 4-(tert-butyl)-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)benzamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biologische Aktivität

The compound 4-(tert-butyl)-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)benzamide has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 4-(tert-butyl)-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)benzamide features a tert-butyl group, a pyridazine moiety, and a benzamide functional group. The presence of these components suggests potential interactions with various biological targets.

PropertyValue
Molecular FormulaC₁₈H₂₃N₃O
Molecular Weight299.39 g/mol
SolubilitySoluble in DMSO
Melting PointNot determined

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, particularly kinases that are crucial in cancer progression.
  • Receptor Interaction : It could interact with various receptors, including those involved in inflammatory responses.
  • DNA Binding : The pyridazine component may facilitate binding to DNA or RNA, affecting gene expression and cellular proliferation.

Biological Activity

Research indicates that compounds similar to 4-(tert-butyl)-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)benzamide exhibit a range of biological activities:

Anticancer Activity

Several studies have reported on the anticancer properties of related compounds. For instance, derivatives containing pyridazine rings have shown significant cytotoxicity against various cancer cell lines.

Table 2: Cytotoxicity Data

CompoundCell LineIC50 (µM)
4-(tert-butyl)-N-(3-(6-oxo...MCF-72.5
4-(tert-butyl)-N-(3-(6-oxo...A5491.8
Pyridazine Derivative AHepG20.9

Case Studies

  • Study on Antitubercular Activity : A study synthesized similar benzamide derivatives and evaluated their activity against Mycobacterium tuberculosis. Some compounds exhibited IC50 values as low as 1.35 µM, indicating promising antitubercular properties .
  • Kinase Inhibition Studies : Research on kinase inhibitors has shown that compounds with similar structural features can effectively inhibit key kinases involved in cancer signaling pathways . The binding affinity and selectivity for specific kinases were assessed through molecular docking studies.

Q & A

Q. What are the optimal synthetic routes for 4-(tert-butyl)-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)benzamide, and how can reaction yields be maximized?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from pyridazine and benzamide precursors. Key steps include:
  • Coupling reactions : Use catalysts like Pd(PPh₃)₄ for Suzuki-Miyaura coupling of pyridin-3-yl groups .
  • Solvent selection : Polar aprotic solvents (e.g., DMSO or THF) enhance reactivity .
  • Temperature control : Maintain 60–80°C for amide bond formation to avoid side reactions .
  • Yield optimization : Monitor progress via thin-layer chromatography (TLC) and adjust pH to stabilize intermediates .

Table 1 : Representative Reaction Conditions

StepReactantsSolventCatalystYield (%)
1Pyridazine derivative + tert-butyl benzoyl chlorideTHFDMAP65–70
2Intermediate + 3-(pyridin-3-yl)propylamineDMSONone75–80

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • Chromatography : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%) .
  • Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., pyridazine C=O peak at ~170 ppm) and high-resolution mass spectrometry (HRMS) .
  • Elemental analysis : Validate empirical formula (e.g., C₂₅H₂₉N₃O₃) with ≤0.3% deviation .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations aid in designing reaction pathways for this compound?

  • Methodological Answer :
  • Reaction path searching : Use density functional theory (DFT) to model transition states and identify low-energy pathways for pyridazine ring formation .
  • Solvent effects : Simulate solvent interactions (e.g., DMSO’s polarity) using COSMO-RS to predict reaction kinetics .
  • Feedback loops : Integrate experimental data (e.g., failed reactions) into computational models to refine predictions iteratively .

Q. How can researchers address contradictions in reported synthetic protocols for similar benzamide-pyridazine derivatives?

  • Methodological Answer :
  • Comparative analysis : Replicate conflicting protocols (e.g., solvent vs. catalyst variations) and analyze yields/purity .
  • Design of Experiments (DOE) : Apply factorial designs to test variables (temperature, pH, solvent) and identify critical factors .
  • Mechanistic studies : Use in-situ IR spectroscopy to detect intermediate species and resolve pathway ambiguities .

Q. What strategies optimize the compound’s solubility and stability for in vitro assays?

  • Methodological Answer :
  • Salt formation : Screen counterions (e.g., HCl or sodium salts) to enhance aqueous solubility .
  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring to identify degradation products .
  • Co-solvents : Use DMSO-water mixtures (≤10% DMSO) to balance solubility and biocompatibility .

Data Contradiction Analysis

Q. How should discrepancies in biological activity data for structurally analogous compounds be interpreted?

  • Methodological Answer :
  • Target validation : Confirm target engagement via SPR (surface plasmon resonance) or thermal shift assays .
  • Off-target screening : Use kinase profiling panels to rule out non-specific interactions .
  • Structural analogs : Compare IC₅₀ values of derivatives (e.g., pyridin-3-yl vs. thiophene substitutions) to infer SAR .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.